(1r,4r)-4-{[(2-Nitrophenyl)methyl]amino}cyclohexan-1-ol
Overview
Description
(1r,4r)-4-{[(2-Nitrophenyl)methyl]amino}cyclohexan-1-ol, commonly known as NPC-06, is a novel compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry and drug discovery.
Scientific Research Applications
- Anti-Inflammatory Properties : Researchers have explored the anti-inflammatory potential of this compound due to its unique structure. It may modulate inflammatory pathways, making it a candidate for drug development .
- Analgesic Effects : Investigations suggest that (1R,4R)-4-{[(2-Nitrophenyl)methyl]amino}cyclohexan-1-ol could exhibit analgesic properties, making it relevant for pain management .
- Cardiotonic Activity : The compound’s stereochemistry and functional groups may contribute to its cardiotonic effects. Researchers have studied its impact on heart function and contractility .
- Anticancer Potential : Preliminary studies indicate that (1R,4R)-4-{[(2-Nitrophenyl)methyl]amino}cyclohexan-1-ol might possess antitumor properties. Further investigations are needed to elucidate its mechanism of action .
- Chiral Building Block : Chemists have utilized this compound as a chiral building block in organic synthesis. Its unique stereochemistry allows for diverse transformations and the creation of complex molecules .
- Total Synthesis of Complex Alkaloids : Researchers have achieved the total synthesis of several complex alkaloids using (1R,4R)-4-{[(2-Nitrophenyl)methyl]amino}cyclohexan-1-ol as a key intermediate. These alkaloids exhibit diverse biological activities .
- Teaching Stereochemistry : Educators use this compound to illustrate stereochemical concepts in organic chemistry courses. Its three-dimensional arrangement provides valuable teaching material .
Medicinal Chemistry and Drug Development
Cardiovascular Research
Cancer Research
Organic Synthesis and Catalysis
Natural Product Synthesis
Chemical Education and Pedagogy
properties
IUPAC Name |
4-[(2-nitrophenyl)methylamino]cyclohexan-1-ol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O3/c16-12-7-5-11(6-8-12)14-9-10-3-1-2-4-13(10)15(17)18/h1-4,11-12,14,16H,5-9H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DELTZHFOMFJNKL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1NCC2=CC=CC=C2[N+](=O)[O-])O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-{[(2-Nitrophenyl)methyl]amino}cyclohexan-1-ol |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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